

# Lazertinib's Binding Kinetics and Covalent Inhibition of EGFR T790M: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of **Lazertinib** to the Epidermal Growth Factor Receptor (EGFR) containing the T790M resistance mutation. **Lazertinib** (YH25448) is an oral, third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) specifically designed to target both EGFR-sensitizing and T790M resistance mutations while sparing wild-type (WT) EGFR.[1][2] Its mechanism involves forming a covalent bond with the Cys797 residue within the ATP-binding site of the EGFR kinase domain, leading to potent and sustained inhibition.[1][3]

## **Mechanism of Action and Selectivity**

The T790M mutation, often termed the "gatekeeper" mutation, arises in response to first- and second-generation EGFR TKIs.[4][5] This mutation involves the substitution of a threonine with a bulkier methionine residue at position 790, which increases the receptor's affinity for ATP and causes steric hindrance, thereby reducing the efficacy of earlier inhibitors.[6][7]

**Lazertinib** overcomes this resistance through a combination of potent noncovalent binding and subsequent irreversible covalent bond formation.[1][8] Its selectivity for the T790M mutant over WT EGFR is primarily driven by stronger noncovalent binding interactions within the ATP pocket.[8] Structural studies have revealed that **Lazertinib**'s distinct pyrazole moiety facilitates favorable hydrogen bonds and van der Waals interactions.[8][9] Specifically, the phenyl group of **Lazertinib** engages in van der Waals interactions with the methionine residue at position



T790M, a key interaction that contributes to its enhanced potency and selectivity against the mutant receptor.[8][10]

## **Quantitative Binding Kinetics Data**

The inhibitory potential of irreversible inhibitors like **Lazertinib** is quantified by the inhibitor concentration that yields a half-maximal inactivation rate (K\_I) and the maximal rate of inactivation (k\_inact). The overall potency is represented by the second-order rate constant k inact/K I.

Biochemical assays demonstrate that **Lazertinib**'s selectivity for the EGFR T790M mutant is achieved through a significantly stronger initial noncovalent binding affinity (a lower K\_I value) compared to its affinity for WT EGFR.[8] The enhanced potency of **Lazertinib** against the double mutant EGFR(L858R/T790M) is attributed to an 8-fold stronger noncovalent binding (diminished K\_I) and a 2.8-fold decreased maximal inactivation rate (k\_inact) when compared to WT EGFR.[8]

Below is a comparative summary of the kinetic parameters for **Lazertinib** and the related third-generation inhibitor, Osimertinib.

| Inhibitor   | EGFR Variant | K_I (nM)      | k_inact (min <sup>-1</sup> ) | k_inact/K_l<br>(μM <sup>-1</sup> s <sup>-1</sup> ) |
|-------------|--------------|---------------|------------------------------|----------------------------------------------------|
| Lazertinib  | WT           | 225 ± 25      | 0.091 ± 0.003                | 6.7                                                |
| L858R/T790M | 28 ± 2       | 0.032 ± 0.001 | 19                           |                                                    |
| Osimertinib | WT           | 41 ± 4        | 0.063 ± 0.002                | 26                                                 |
| L858R/T790M | 21 ± 3       | 0.063 ± 0.002 | 50                           |                                                    |

Data sourced

from biochemical

assays as

reported in J.

Med. Chem.

2022, 65, 17,

11525–11536.[8]



## **EGFR Signaling Pathway and Lazertinib Inhibition**

The EGFR signaling cascade is a critical pathway controlling cell growth, proliferation, and survival.[6] Ligand binding triggers receptor dimerization and autophosphorylation, activating downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[4] In NSCLC, activating EGFR mutations lead to constitutive activation of these pathways.[4] The T790M mutation maintains this activation in the presence of first-generation TKIs. **Lazertinib** selectively binds to and irreversibly inhibits the kinase activity of the T790M mutant EGFR, effectively blocking these downstream signals.[6][11]





Click to download full resolution via product page

Caption: EGFR signaling pathway and points of inhibition by TKIs.



## **Experimental Protocols**

Determining the binding kinetics of an irreversible inhibitor like **Lazertinib** requires specific experimental setups.

This protocol is based on established methods for characterizing irreversible kinase inhibitors. [8]

#### Reagent Preparation:

- Prepare a stock solution of purified, active EGFR kinase domain (WT or T790M mutant) in an appropriate kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- Prepare serial dilutions of Lazertinib in DMSO, followed by a final dilution into the kinase buffer.
- Prepare ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

#### Inactivation Reaction:

- Incubate the EGFR enzyme with various concentrations of Lazertinib at a constant temperature (e.g., 25°C).
- At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

#### Measurement of Residual Activity:

- Immediately dilute the aliquot into a reaction mixture containing a high concentration of ATP and the peptide substrate. The high ATP concentration helps to stop further covalent modification by competing for the binding site.
- Allow the kinase reaction to proceed for a set period (e.g., 15-30 minutes).
- Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.







#### • Data Analysis:

- For each Lazertinib concentration, plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time.
- The slope of this line represents the observed rate of inactivation (k obs).
- Plot the k obs values against the corresponding **Lazertinib** concentrations.
- Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k\_obs = k\_inact \*
  [I] / (K\_I + [I]), where [I] is the inhibitor concentration. This allows for the determination of k\_inact (the maximum rate of inactivation at saturating inhibitor concentration) and K\_I (the inhibitor concentration at which the inactivation rate is half of k\_inact).

Techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are commonly used to study binding kinetics in real-time.[12][13] The following diagram illustrates a generalized workflow for such an assay.





Click to download full resolution via product page

Caption: Generalized workflow for a label-free binding kinetics assay.



This guide summarizes the critical aspects of **Lazertinib**'s interaction with the EGFR T790M mutant, providing quantitative data and procedural insights relevant to researchers in oncology and drug development. The potent and selective irreversible inhibition by **Lazertinib** underscores its efficacy as a targeted therapy for NSCLC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lazertinib: on the Way to Its Throne PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lazertinib: on the Way to Its Throne PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. EGFR T790M: revealing the secrets of a gatekeeper PMC [pmc.ncbi.nlm.nih.gov]
- 5. bocsci.com [bocsci.com]
- 6. What is the mechanism of Lazertinib? [synapse.patsnap.com]
- 7. The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5methylcytosine following TKI treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Inhibition of Mutant EGFR with Lazertinib (YH25448) PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Action [jnjmedicalconnect.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. bmglabtech.com [bmglabtech.com]
- To cite this document: BenchChem. [Lazertinib's Binding Kinetics and Covalent Inhibition of EGFR T790M: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608487#lazertinib-binding-kinetics-to-egfr-t790m-mutation]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com